molecular formula C26H22ClN7O3 B11694898 6-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(furan-2-ylmethyl)-N'-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

6-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(furan-2-ylmethyl)-N'-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11694898
M. Wt: 515.9 g/mol
InChI Key: BFZAOUAOFLETDC-MUFRIFMGSA-N
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Description

6-[(2E)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound characterized by its unique structure, which includes a triazine core, furan rings, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of the triazine core. This is followed by the introduction of the furan rings and the chlorophenyl group through various condensation and substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

6-[(2E)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one substituent with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties.

Scientific Research Applications

6-[(2E)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and disease treatment.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. These interactions can lead to various biological responses, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • **6-[(2E)-2-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE
  • **6-[(2E)-2-{[5-(4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

The uniqueness of 6-[(2E)-2-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N2-[(FURAN-2-YL)METHYL]-N4-(4-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C26H22ClN7O3

Molecular Weight

515.9 g/mol

IUPAC Name

2-N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-6-N-(furan-2-ylmethyl)-4-N-(4-methoxyphenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C26H22ClN7O3/c1-35-20-10-8-19(9-11-20)30-25-31-24(28-15-21-3-2-14-36-21)32-26(33-25)34-29-16-22-12-13-23(37-22)17-4-6-18(27)7-5-17/h2-14,16H,15H2,1H3,(H3,28,30,31,32,33,34)/b29-16+

InChI Key

BFZAOUAOFLETDC-MUFRIFMGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)N/N=C/C4=CC=C(O4)C5=CC=C(C=C5)Cl

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)NN=CC4=CC=C(O4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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